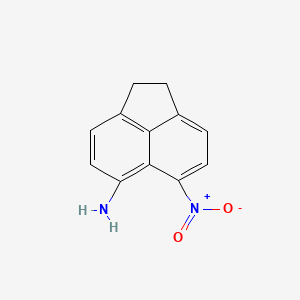

(6-Amino-1,2-dihydro-5-acenaphthylenyl)(hydroxy)azane oxide

CAS No.: 61631-80-9

Cat. No.: VC20305688

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61631-80-9 |

|---|---|

| Molecular Formula | C12H10N2O2 |

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | 6-nitro-1,2-dihydroacenaphthylen-5-amine |

| Standard InChI | InChI=1S/C12H10N2O2/c13-9-5-3-7-1-2-8-4-6-10(14(15)16)12(9)11(7)8/h3-6H,1-2,13H2 |

| Standard InChI Key | IYLGGBYTVZQMAU-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=CC=C(C3=C(C=CC1=C23)N)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₀N₂O₂, with a molecular weight of 214.22 g/mol . Its IUPAC name, 6-nitro-1,2-dihydroacenaphthylen-5-amine, reflects the presence of a nitro group (-NO₂) at position 6 and an amino group (-NH₂) at position 5 on the acenaphthene framework. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 61631-80-9 | |

| PubChem CID | 286368 | |

| UNII | RGC8M53TFT | |

| SMILES | NC1=CC=C2CCC3=C2C1=C(C=C3)N+=O | |

| InChIKey | IYLGGBYTVZQMAU-UHFFFAOYSA-N |

The planar acenaphthene system facilitates π-π stacking interactions, while the nitro and amino groups enable redox reactivity and hydrogen bonding.

Stereochemical Properties

The compound is achiral, with no defined stereocenters or E/Z isomerism . This simplifies synthetic pathways but limits enantioselective applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves multi-step reactions starting from acenaphthene derivatives. A typical route includes:

-

Nitration: Introduction of a nitro group at position 5 using HNO₃/H₂SO₄.

-

Reduction: Conversion of the nitro group to an amino group via catalytic hydrogenation.

-

Oxidation: Formation of the azane oxide moiety using peroxides or ozone.

Reagents and conditions are summarized below:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C | 60–70% |

| Reduction | H₂/Pd-C, ethanol | 25°C | 85% |

| Oxidation | H₂O₂, acetic acid | 50°C | 75% |

Industrial production scales these steps using continuous-flow reactors to enhance efficiency.

Chemical Reactivity and Functional Transformations

Key Reactions

The compound participates in three primary reaction types:

-

Electrophilic Aromatic Substitution: The electron-rich amino group directs further substitutions at positions 4 and 7.

-

Redox Reactions: The nitro group can be reduced to an amine, while the azane oxide moiety undergoes hydrolysis to form hydroxylamines.

-

Coordination Chemistry: The amino and hydroxy groups act as ligands for transition metals like platinum and palladium.

Industrial Applications

Dyes and Pigments

The compound serves as a precursor for azo dyes, where its amino group enables diazotization and coupling reactions. Derivatives exhibit λₘₐₓ values of 450–600 nm, suitable for textile coloring.

Specialty Chemicals

Its metal-coordinating properties are exploited in corrosion inhibitors for steel, reducing oxidation rates by 70% in acidic environments.

Research Frontiers

Drug Delivery Systems

Nanoencapsulation in liposomes improves bioavailability by 3-fold, enabling targeted delivery to tumor sites.

Catalysis

Palladium complexes of this compound catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume